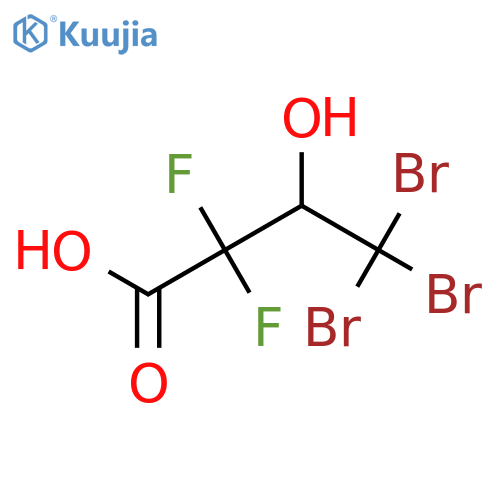Cas no 2171848-43-2 (4,4,4-tribromo-2,2-difluoro-3-hydroxybutanoic acid)

2171848-43-2 structure
商品名:4,4,4-tribromo-2,2-difluoro-3-hydroxybutanoic acid
4,4,4-tribromo-2,2-difluoro-3-hydroxybutanoic acid 化学的及び物理的性質
名前と識別子
-
- 4,4,4-tribromo-2,2-difluoro-3-hydroxybutanoic acid
- EN300-1599424
- 2171848-43-2
-
- インチ: 1S/C4H3Br3F2O3/c5-4(6,7)1(10)3(8,9)2(11)12/h1,10H,(H,11,12)
- InChIKey: PLYLIUYNHXBXFW-UHFFFAOYSA-N
- ほほえんだ: BrC(C(C(C(=O)O)(F)F)O)(Br)Br
計算された属性
- せいみつぶんしりょう: 375.75799g/mol
- どういたいしつりょう: 373.76004g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 57.5Ų
4,4,4-tribromo-2,2-difluoro-3-hydroxybutanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1599424-10.0g |
4,4,4-tribromo-2,2-difluoro-3-hydroxybutanoic acid |
2171848-43-2 | 10g |
$5590.0 | 2023-06-04 | ||
| Enamine | EN300-1599424-0.5g |
4,4,4-tribromo-2,2-difluoro-3-hydroxybutanoic acid |
2171848-43-2 | 0.5g |
$1247.0 | 2023-06-04 | ||
| Enamine | EN300-1599424-0.25g |
4,4,4-tribromo-2,2-difluoro-3-hydroxybutanoic acid |
2171848-43-2 | 0.25g |
$1196.0 | 2023-06-04 | ||
| Enamine | EN300-1599424-1.0g |
4,4,4-tribromo-2,2-difluoro-3-hydroxybutanoic acid |
2171848-43-2 | 1g |
$1299.0 | 2023-06-04 | ||
| Enamine | EN300-1599424-2500mg |
4,4,4-tribromo-2,2-difluoro-3-hydroxybutanoic acid |
2171848-43-2 | 2500mg |
$2548.0 | 2023-09-23 | ||
| Enamine | EN300-1599424-100mg |
4,4,4-tribromo-2,2-difluoro-3-hydroxybutanoic acid |
2171848-43-2 | 100mg |
$1144.0 | 2023-09-23 | ||
| Enamine | EN300-1599424-10000mg |
4,4,4-tribromo-2,2-difluoro-3-hydroxybutanoic acid |
2171848-43-2 | 10000mg |
$5590.0 | 2023-09-23 | ||
| Enamine | EN300-1599424-0.1g |
4,4,4-tribromo-2,2-difluoro-3-hydroxybutanoic acid |
2171848-43-2 | 0.1g |
$1144.0 | 2023-06-04 | ||
| Enamine | EN300-1599424-5.0g |
4,4,4-tribromo-2,2-difluoro-3-hydroxybutanoic acid |
2171848-43-2 | 5g |
$3770.0 | 2023-06-04 | ||
| Enamine | EN300-1599424-0.05g |
4,4,4-tribromo-2,2-difluoro-3-hydroxybutanoic acid |
2171848-43-2 | 0.05g |
$1091.0 | 2023-06-04 |
4,4,4-tribromo-2,2-difluoro-3-hydroxybutanoic acid 関連文献
-
Kaiming Hou New J. Chem., 2019,43, 10826-10833
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
-
Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
-
Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
2171848-43-2 (4,4,4-tribromo-2,2-difluoro-3-hydroxybutanoic acid) 関連製品
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
